N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide
Description
N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole moiety, which is often associated with UV-absorbing properties, making it useful in materials science and photoprotection.
Properties
IUPAC Name |
N-[(6-methyl-2-phenylbenzotriazol-5-yl)carbamothioyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-15(2)31-19-11-9-17(10-12-19)23(30)26-24(32)25-20-14-22-21(13-16(20)3)27-29(28-22)18-7-5-4-6-8-18/h4-15H,1-3H3,(H2,25,26,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJHPGBENMIQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions The initial step often includes the formation of the benzotriazole core, followed by functionalization with a carbamothioyl group
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s stability and reactivity.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more stable derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of UV-protective coatings and materials.
Mechanism of Action
The mechanism by which N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets. The benzotriazole moiety can absorb UV light, protecting materials from photodegradation. In biological systems, the compound may interact with enzymes and proteins, modulating their activity and leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole derivatives: Known for their UV-absorbing properties.
Carbamothioyl compounds: Often used in medicinal chemistry for their biological activities.
Propan-2-yloxybenzamides: Utilized in various industrial applications for their stability and reactivity.
Uniqueness
N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide stands out due to its combination of a benzotriazole core with carbamothioyl and propan-2-yloxybenzamide functionalities. This unique structure imparts a range of properties, making it versatile for applications in different scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
